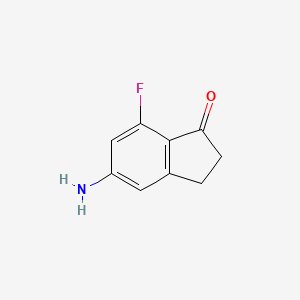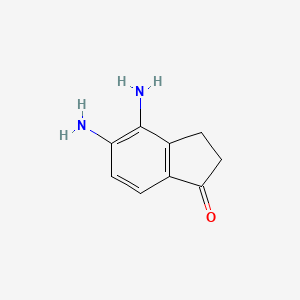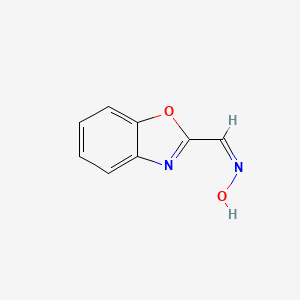
(S)-3-Aminochroman-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Aminochroman-5-OL is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with an amino group at the 3-position and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-5-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 5-position is introduced via selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.
Enzymatic Methods: Employing enzymes to introduce chirality and functional groups with high specificity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Aminochroman-5-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced chroman derivatives.
Substitution: Nucleophilic or electrophilic substitution at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced chroman derivatives.
Substitution Products: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Aminochroman-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-3-Aminochroman-5-OL involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress and inflammation.
Effects: Exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
®-3-Aminochroman-5-OL: The enantiomer of (S)-3-Aminochroman-5-OL with different biological activities.
3-Aminochroman-5-OL: The racemic mixture of both enantiomers.
Other Chroman Derivatives: Compounds with similar chroman ring structures but different substituents.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and other chroman derivatives.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(3S)-3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2/t6-/m0/s1 |
InChI-Schlüssel |
VPUUQIZZTQPFQV-LURJTMIESA-N |
Isomerische SMILES |
C1[C@@H](COC2=CC=CC(=C21)O)N |
Kanonische SMILES |
C1C(COC2=CC=CC(=C21)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)




![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)


![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)
![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)

![2,4-Dihydroindeno[1,2-c]pyrazole](/img/structure/B11917728.png)

